3,4-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that combines the structural features of benzenesulfonyl, tetrahydroquinoline, and dimethoxybenzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride and a base such as triethylamine.
Attachment of Dimethoxybenzamide: The final step involves the coupling of the tetrahydroquinoline derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzenesulfonyl derivatives.
Scientific Research Applications
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,4-DIMETHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial agent, showing activity against both Gram-positive and Gram-negative bacteria.
Biological Research: It has been used in studies to understand its mechanism of action and potential targets in bacterial cells.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets in bacterial cells. Studies have shown that it can inhibit enzymes involved in bacterial cell wall synthesis, such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . This inhibition disrupts the bacterial cell wall, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Shares the benzenesulfonyl and tetrahydroquinoline moieties but lacks the dimethoxybenzamide group.
Benzenesulfonyl chloride: A simpler compound used in the synthesis of sulfonamides and sulfonate esters.
Uniqueness
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,4-DIMETHOXYBENZAMIDE is unique due to the presence of the dimethoxybenzamide group, which enhances its biological activity and potential as a therapeutic agent. The combination of these functional groups provides a versatile scaffold for further chemical modifications and optimization for specific applications.
Properties
Molecular Formula |
C24H24N2O5S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C24H24N2O5S/c1-30-22-13-11-18(15-23(22)31-2)24(27)25-19-12-10-17-7-6-14-26(21(17)16-19)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27) |
InChI Key |
OKNRGFRIYWUIDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC |
Origin of Product |
United States |
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